Cas no 683259-80-5 (4-butyl(ethyl)sulfamoyl-N-{naphtho1,2-d1,3thiazol-2-yl}benzamide)
683259-80-5 structure
Product Name:4-butyl(ethyl)sulfamoyl-N-{naphtho1,2-d1,3thiazol-2-yl}benzamide
Numéro CAS:683259-80-5
Le MF:C24H25N3O3S2
Mégawatts:467.603603124619
CID:5943976
PubChem ID:4169978
Update Time:2025-07-09
4-butyl(ethyl)sulfamoyl-N-{naphtho1,2-d1,3thiazol-2-yl}benzamide Propriétés chimiques et physiques
Nom et identifiant
-
- 4-butyl(ethyl)sulfamoyl-N-{naphtho1,2-d1,3thiazol-2-yl}benzamide
- 4-(N-butyl-N-ethylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide
- Benzamide, 4-[(butylethylamino)sulfonyl]-N-naphtho[1,2-d]thiazol-2-yl-
- 4-[butyl(ethyl)sulfamoyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide
- Oprea1_336412
- N-benzo[e][1,3]benzothiazol-2-yl-4-[butyl(ethyl)sulfamoyl]benzamide
- AKOS024603079
- 683259-80-5
- F1122-0087
-
- Piscine à noyau: 1S/C24H25N3O3S2/c1-3-5-16-27(4-2)32(29,30)19-13-10-18(11-14-19)23(28)26-24-25-22-20-9-7-6-8-17(20)12-15-21(22)31-24/h6-15H,3-5,16H2,1-2H3,(H,25,26,28)
- La clé Inchi: KRXUZROVBFGYQR-UHFFFAOYSA-N
- Sourire: N(C1SC2C=CC3=CC=CC=C3C=2N=1)C(C1C=CC(S(=O)(=O)N(CC)CCCC)=CC=1)=O
Propriétés calculées
- Qualité précise: 467.13373402g/mol
- Masse isotopique unique: 467.13373402g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 32
- Nombre de liaisons rotatives: 8
- Complexité: 733
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 5.6
- Surface topologique des pôles: 116Ų
Propriétés expérimentales
- Dense: 1.332±0.06 g/cm3(Predicted)
- Le PKA: 10.05±0.43(Predicted)
4-butyl(ethyl)sulfamoyl-N-{naphtho1,2-d1,3thiazol-2-yl}benzamide PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1122-0087-2μmol |
4-[butyl(ethyl)sulfamoyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide |
683259-80-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1122-0087-5μmol |
4-[butyl(ethyl)sulfamoyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide |
683259-80-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1122-0087-10μmol |
4-[butyl(ethyl)sulfamoyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide |
683259-80-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1122-0087-20μmol |
4-[butyl(ethyl)sulfamoyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide |
683259-80-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1122-0087-1mg |
4-[butyl(ethyl)sulfamoyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide |
683259-80-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1122-0087-2mg |
4-[butyl(ethyl)sulfamoyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide |
683259-80-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1122-0087-3mg |
4-[butyl(ethyl)sulfamoyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide |
683259-80-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1122-0087-4mg |
4-[butyl(ethyl)sulfamoyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide |
683259-80-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1122-0087-5mg |
4-[butyl(ethyl)sulfamoyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide |
683259-80-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1122-0087-10mg |
4-[butyl(ethyl)sulfamoyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide |
683259-80-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
4-butyl(ethyl)sulfamoyl-N-{naphtho1,2-d1,3thiazol-2-yl}benzamide Littérature connexe
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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